N-[3-(methylthio)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide
Overview
Description
N-[3-(methylthio)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MNPA is not fully understood. However, studies have suggested that MNPA exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. MNPA has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane.
Biochemical and Physiological Effects
MNPA has been found to exhibit various biochemical and physiological effects. Studies have shown that MNPA can induce DNA damage and cell cycle arrest in cancer cells. MNPA has also been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. In addition, MNPA has been found to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. MNPA is also stable under various conditions, making it suitable for long-term storage. However, MNPA has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in aqueous solutions. MNPA is also highly toxic, which can pose a risk to researchers working with the compound.
Future Directions
There are several future directions for research on MNPA. One area of research is the development of MNPA derivatives with improved antitumor activity and reduced toxicity. Another area of research is the study of the mechanism of action of MNPA, which can provide insights into its potential applications in various fields. Additionally, the use of MNPA in combination with other drugs or therapies can be explored to enhance its efficacy and reduce toxicity. Finally, the development of novel methods for synthesizing MNPA can improve its availability and reduce its cost.
Conclusion
In conclusion, MNPA is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MNPA is a promising compound that can contribute to the development of new drugs and therapies for various diseases.
Scientific Research Applications
MNPA has been studied for its potential applications in various scientific fields. One of the major applications of MNPA is in the field of medicinal chemistry. MNPA has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPA has also been studied for its potential as an antimicrobial agent against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-26-17-4-2-3-14(13-17)19-18(23)21-11-9-20(10-12-21)15-5-7-16(8-6-15)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVQGXZFIKXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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